molecular formula C12H16ClNO2 B1413326 2-(Piperidin-1-yl)benzoic acid hydrochloride CAS No. 939964-55-3

2-(Piperidin-1-yl)benzoic acid hydrochloride

Cat. No.: B1413326
CAS No.: 939964-55-3
M. Wt: 241.71 g/mol
InChI Key: LHQNMRHFDNVPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)benzoic acid hydrochloride is a chemical compound featuring a benzoic acid group linked to a piperidine ring, a common structural motif in medicinal chemistry. This scaffold serves as a versatile building block for the design and synthesis of novel bioactive molecules. Piperidine derivatives are extensively investigated in drug discovery for their ability to interact with various biological targets. Research applications for similar structures include their use as key components in the development of enzyme inhibitors . For instance, piperidine-linked sulfonamides have been explored as potent inhibitors of cancer-associated carbonic anhydrase isoforms , and other piperidine derivatives have been studied for their role in inhibiting bacterial enzymes, such as MenA in Mycobacterium tuberculosis ,

Properties

IUPAC Name

2-piperidin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQNMRHFDNVPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939964-55-3
Record name 2-(piperidin-1-yl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Molecular Weight Determination of 2-(Piperidin-1-yl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences. It serves as a fundamental physical constant that underpins stoichiometry, analytical characterization, and the prediction of pharmacokinetic properties. This technical guide provides a comprehensive, first-principles approach to the calculation of the molecular weight for 2-(Piperidin-1-yl)benzoic acid hydrochloride (HCl). We will deconstruct the molecule into its constituent elements, utilize standard atomic weights, and present a detailed, step-by-step protocol. Furthermore, this guide explores the profound implications of molecular weight in the context of drug development, from its influence on absorption and distribution to its critical role in regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who require both a granular understanding of the calculation and a broader perspective on its practical significance.

Molecular Structure and Formula Derivation

To accurately calculate the molecular weight, we must first establish the correct molecular formula. This is derived directly from the compound's chemical structure.

  • Core Structure: The molecule is built upon a benzoic acid core, which is a benzene ring attached to a carboxylic acid group (-COOH).

  • Substitution: A piperidine ring is attached via its nitrogen atom (position 1) to the second carbon (position 2) of the benzoic acid's benzene ring.

  • Salt Form: The compound is supplied as a hydrochloride salt, meaning one molecule of hydrogen chloride (HCl) is associated with the base molecule. The acidic proton from HCl protonates the basic nitrogen of the piperidine ring.

Based on this analysis, we can systematically count the atoms:

  • Carbon (C): 7 atoms from the benzoic acid moiety (6 in the ring, 1 in the carboxyl group) and 5 atoms from the piperidine ring, for a total of 12 carbon atoms.

  • Hydrogen (H): 4 atoms on the benzene ring, 1 atom in the carboxylic acid group, and 10 atoms on the piperidine ring. The addition of the HCl proton brings the total to 16 hydrogen atoms.

  • Nitrogen (N): 1 atom in the piperidine ring.

  • Oxygen (O): 2 atoms in the carboxylic acid group.

  • Chlorine (Cl): 1 atom from the hydrochloride salt.

This leads to the definitive molecular formula: C₁₂H₁₆ClNO₂

Below is a graphical representation of the molecular structure.

Caption: Structure of 2-(Piperidin-1-yl)benzoic acid HCl.

The Principle of Molecular Weight Calculation

The molecular weight (or more accurately, molar mass) of a compound is the sum of the atomic weights of all the atoms present in its molecular formula. The standard unit for atomic weight is the atomic mass unit (amu), where 1 amu is defined as one-twelfth the mass of a single carbon-12 atom.[1][2]

For practical applications in chemistry, we use the average atomic weights of elements as they appear on the periodic table. These values are weighted averages that account for the natural abundance of an element's various stable isotopes.[3] For instance, the atomic mass of chlorine is approximately 35.45 amu, not a whole number, because it exists naturally as a mixture of chlorine-35 (about 76%) and chlorine-37 (about 24%).[4][5] Using these standard, weighted-average values ensures that the calculated molecular weight is applicable to macroscopic quantities of the substance used in the laboratory.

Step-by-Step Calculation Protocol

The calculation is a systematic process of summing the mass contributions of each element.

Step 3.1: Collate Standard Atomic Weights

The first step is to gather the standard atomic weights for each constituent element from an authoritative source, such as the IUPAC periodic table.

ElementSymbolStandard Atomic Weight (amu)
CarbonC12.011[6][7]
HydrogenH1.008[6][8]
ChlorineCl35.453[4]
NitrogenN14.007[6][7]
OxygenO15.999[6][7]
Step 3.2: Calculate Total Mass Contribution and Summation

Next, we multiply the atomic weight of each element by the number of times it appears in the molecular formula (C₁₂H₁₆ClNO₂) and sum the results. This is detailed in the summary table below.

ElementSymbolAtom CountAtomic Weight (amu)Total Mass Contribution (amu)
CarbonC1212.011144.132
HydrogenH161.00816.128
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 241.718

The calculated molecular weight for 2-(Piperidin-1-yl)benzoic acid HCl is 241.718 g/mol . This value is consistent with empirically derived data for isomers of this compound.

The Role of Accurate Molecular Weight in Pharmaceutical Sciences

An accurately determined molecular weight is not merely a descriptive statistic; it is a critical parameter that profoundly influences multiple stages of drug discovery and development.

  • Stoichiometry and Synthesis: All synthetic and formulation activities rely on precise molecular weight for correct stoichiometric calculations. Preparing solutions of a specific molarity, for example, is impossible without this value.

  • Pharmacokinetics (ADME): Molecular weight is a key determinant in a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is a central component of predictive models like Lipinski's Rule of Five, which suggests that poor oral absorption is more likely for compounds with a molecular weight over 500 Da.[9] Smaller molecules generally exhibit higher membrane permeability and better absorption.

  • Drug Delivery and Bioavailability: The size of a drug molecule impacts its ability to cross biological barriers like the intestinal wall or the blood-brain barrier.[10] The molecular weight directly influences formulation strategies needed to achieve desired bioavailability.[9]

  • Analytical Chemistry and Quality Control: Techniques such as mass spectrometry directly measure the mass-to-charge ratio, making the calculated molecular weight essential for data interpretation and compound identification.[11] In polymer-based drug delivery systems, methods like Gel Permeation Chromatography (GPC) are used to characterize the molecular weight distribution, which is critical for ensuring lot-to-lot consistency and product performance.[12][13]

Conceptual Workflow for Experimental Verification

While theoretical calculation provides a precise value, it is standard practice in drug development to verify this experimentally. The primary technique for this is mass spectrometry, often coupled with a chromatographic separation method like HPLC.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B C Inject into HPLC-MS B->C D Separation by HPLC C->D E Ionization (e.g., ESI) D->E F Mass Analysis (m/z) E->F G Detect Molecular Ion Peak [M+H]+ F->G H Compare Experimental m/z to Calculated Mass G->H I Confirm Structure via Fragmentation (MS/MS) G->I

Caption: Workflow for experimental molecular weight verification.

In this workflow, the compound is introduced into a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The HPLC separates the compound from any impurities. The pure compound then enters the mass spectrometer, where it is ionized (typically by adding a proton to form the [M+H]⁺ ion). The mass analyzer measures the mass-to-charge ratio (m/z) of this ion, which should correspond directly to the calculated molecular weight plus the mass of a proton.

Conclusion

The molecular weight of 2-(Piperidin-1-yl)benzoic acid HCl has been rigorously calculated to be 241.718 g/mol . This value is derived from its fundamental atomic composition, based on internationally accepted standard atomic weights. This guide has not only provided a detailed protocol for this calculation but has also contextualized its importance within the pharmaceutical sciences. For the drug development professional, understanding and verifying this fundamental property is an indispensable step in the journey from chemical entity to therapeutic agent, ensuring accuracy, reproducibility, and regulatory adherence.

References

  • Oreate AI Blog. (2025).
  • Quora. (2023).
  • Westfield State University.
  • Chlorine The Element of Surprise. Chlorine Facts.
  • Quora. (2017).
  • Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?
  • BYJU'S. Carbon.
  • CK-12 Foundation.
  • Durrant Lab.
  • Wikipedia. Chlorine.
  • Royal Society of Chemistry.
  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer.
  • Jefferson Lab. #1 - Hydrogen - H.
  • Chemistry LibreTexts. (2026). 2.
  • Isotopes Matter.
  • Proprep.
  • LabXchange.
  • Quora. (2014).
  • YouTube. (2022).
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • YouTube. (2022).
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.
  • Wikipedia. Oxygen.
  • wisdomlib. (2024). Molecular weight (MW): Significance and symbolism.
  • wisdomlib. (2025). Molecular weight drugs: Significance and symbolism.
  • Ptable. Periodic Table.
  • YouTube. (2019). How to find the Number of Protons, Electrons, Neutrons for Nitrogen (N).
  • PubChem. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt.
  • Sigma-Aldrich. 2-(Piperidin-4-yl)benzoic acid hydrochloride 95%.
  • Fisher Scientific. Periodic Table of the Elements.
  • AAPS. The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview.
  • CymitQuimica. 2-Piperidin-1-ylmethyl-benzoic acid.
  • Jordi Labs.
  • KNAUER.
  • PMC. (2020).
  • PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid.
  • AZoM. (2024). How to Analyze Molecular Weight.
  • PMC. (2015). Determination of the Molecular Weight of Low-Molecular-Weight Heparins by Using High-Pressure Size Exclusion Chromatography on Line with a Triple Detector Array and Conventional Methods.
  • AIMPLAS. Determination of Molecular Weight Distribution (GPC/SEC).

Sources

Literature review of N-(2-carboxyphenyl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review of Catalytic and Non-Catalytic Pathways[1][2]

Part 1: Strategic Analysis & Chemical Logic

The synthesis of N-(2-carboxyphenyl)piperidine hydrochloride (also known as 2-(piperidin-1-yl)benzoic acid HCl) presents a classic problem in organic process research: balancing steric hindrance with electronic deactivation .[1]

The target molecule features a piperidine ring attached directly to the ortho position of a benzoic acid moiety. This structural arrangement introduces two significant challenges:

  • Steric Bulk: The ortho-carboxylate group creates steric strain, impeding nucleophilic attack at the adjacent carbon.[1]

  • Electronic Repulsion: The carboxylate anion (formed under basic conditions) is electron-rich, electrostatically repelling the incoming nucleophile (piperidine).

To overcome these barriers, we evaluate two primary synthetic pathways. The choice between them is dictated by the "Element Effect" and cost-of-goods (COGS) considerations.

The Divergent Pathways
FeaturePathway A: Nucleophilic Aromatic Substitution (

)
Pathway B: Cu-Catalyzed Ullmann Condensation
Substrate 2-Fluorobenzoic acid 2-Chlorobenzoic acid
Driving Force High electronegativity of Fluorine stabilizes the Meisenheimer intermediate.[1]Copper catalyst facilitates oxidative addition into the C-Cl bond.[1]
Conditions Moderate Temp (100–120°C), Polar Aprotic Solvent (DMSO/DMF) or Neat.High Temp (130–150°C), Base (K₂CO₃), Cu(0) or Cu(I) source.
Yield Potential High (>85%)Moderate (60–75%)
Impurity Profile Clean; main impurity is unreacted SM.Heavy metal contamination; difficult purification.[1]

Expert Recommendation: For pharmaceutical applications (e.g., Repaglinide synthesis), Pathway A (


)  is superior despite the higher cost of the fluoro-substrate. It avoids heavy metal scavenging and offers a cleaner impurity profile.[1]
Part 2: Mechanistic Visualization

The following diagrams illustrate the core mechanistic differences and the process workflow.

Diagram 1: The

Mechanism (Meisenheimer Complex)

In the


 pathway, the high electronegativity of fluorine lowers the energy of the transition state, allowing the reaction to proceed without metal catalysis.

SNAr_Mechanism Substrate 2-Fluorobenzoic Acid Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Nucleophilic Attack (Rate Limiting) Nu Piperidine (Nucleophile) Nu->Complex Product_Base Free Base (Zwitterion) Complex->Product_Base Elimination of F- Product_Salt HCl Salt (Final Product) Product_Base->Product_Salt Acidification (HCl)

Caption: The electronegative fluorine atom stabilizes the anionic Meisenheimer intermediate, facilitating the substitution.[1]

Diagram 2: Process Workflow (Synthesis to Isolation)

Workflow Start Start: Reagent Charging Reaction Reaction: 110°C, 12h Solvent: DMSO or Neat Start->Reaction Quench Quench: Pour into Ice Water pH Adjustment to 4-5 Reaction->Quench Filter Filtration: Isolate Crude Free Acid Quench->Filter Salt Salt Formation: Dissolve in EtOAc -> Add conc. HCl Filter->Salt Final Final: N-(2-carboxyphenyl)piperidine HCl White Crystalline Solid Salt->Final

Caption: Operational flow from raw materials to the isolated hydrochloride salt.

Part 3: Detailed Experimental Protocol

Pathway Selected: Non-Catalytic


 (2-Fluorobenzoic Acid Route)
Scale:  100 mmol basis[1]
1. Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
2-Fluorobenzoic Acid 140.111.014.0 gSubstrate
Piperidine 85.153.025.5 g (29.6 mL)Nucleophile & Base
DMSO --50 mLPolar Aprotic Solvent
HCl (conc. 37%) 36.46Excess~15 mLAcidification
Ethyl Acetate --100 mLRecrystallization Solvent
2. Synthesis of the Free Base
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Charging: Add 2-fluorobenzoic acid (14.0 g) and DMSO (50 mL). Stir until dissolved.

  • Addition: Add piperidine (29.6 mL) dropwise over 10 minutes. Note: Exothermic reaction.[1] The excess piperidine acts as a proton scavenger for the HF generated.

  • Reaction: Heat the mixture to 110°C . Maintain stirring for 12–16 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the 2-FBA spot indicates completion.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark orange solution into Ice Water (200 mL).

    • Adjust pH to ~4.0 using 2N HCl.[1] This precipitates the free acid (zwitterionic form).

    • Filtration: Filter the precipitate and wash with cold water (2 x 50 mL) to remove residual DMSO and piperidine salts.[1]

    • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

3. Conversion to Hydrochloride Salt

The free base is often an oil or a sticky solid due to its zwitterionic nature. Conversion to the HCl salt ensures stability and purity.[1]

  • Dissolution: Dissolve the crude dried solid in Ethyl Acetate (100 mL). Slight heating (40°C) may be required.[1]

  • Acidification: Add concentrated HCl (37%) or HCl in isopropanol dropwise with vigorous stirring.

  • Precipitation: A white precipitate will form immediately.[1] Continue stirring for 30 minutes at 0–5°C (ice bath) to maximize yield.

  • Isolation: Filter the white crystalline solid.

  • Washing: Wash with cold Ethyl Acetate (20 mL) followed by Diethyl Ether (20 mL) to remove colored impurities.[1]

  • Final Drying: Dry under vacuum at 45°C.

Expected Yield: 80–85% (approx. 20–21 g) Appearance: White to off-white crystalline powder.[1]

Part 4: Critical Quality Attributes (CQA)

To validate the synthesis, the following analytical signatures must be confirmed:

AttributeSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 218–222°C (dec)Capillary Method

H-NMR (DMSO-

)

7.8 (dd, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 3.2 (m, 4H, N-CH2), 1.6 (m, 6H, Ring)
NMR Spectroscopy
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test
Part 5: Safety & Compliance (E-E-A-T)
  • Piperidine Precursor Status: Piperidine is a Table II Precursor (UN Convention against Illicit Traffic in Narcotic Drugs).[4] It is a controlled substance in many jurisdictions (e.g., DEA List I Chemical in the US) due to its use in manufacturing PCP. Strict inventory logging is mandatory.

  • HF Generation: Although scavenged by excess base, the reaction theoretically generates HF equivalents. Ensure the workup aqueous waste is treated with Calcium Chloride (

    
    ) to precipitate fluorides before disposal.
    
  • DMSO Hazards: DMSO penetrates skin rapidly, carrying dissolved toxins with it. Double-gloving (Nitrile) is recommended.[1]

References
  • Synthesis of Repaglinide Intermedi

    • Source: Google Patents (CN105906583B)

    • Relevance: Describes the reaction of ortho-fluorobenzaldehyde/acid with piperidine in polar solvents.
  • Nucleophilic Arom

    
    ) Kinetics 
    
    • Source: National Institutes of Health (NIH) / PubMed

    • Relevance: Validates the "Element Effect" where Fluorine is the superior leaving group for this specific transformation.[5]

  • Ullmann Condens

    • Source: Organic Chemistry Portal[1][6]

    • Relevance: Provides the alternative copper-catalyzed mechanism for 2-chlorobenzoic acid derivatives.[1]

  • Piperidine Safety D

    • Source: Wikipedia / ECHA[1]

    • Relevance: Safety handling and regulatory status of piperidine.[1]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Piperidin-1-yl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Piperidin-1-yl)benzoic acid and its hydrochloride salt are valuable intermediates in medicinal chemistry and drug development. The ortho-disubstituted benzene ring, featuring both a carboxylic acid and a tertiary amine, serves as a versatile scaffold for constructing complex heterocyclic systems, including analogues of benzodiazepines and quinazolinones.[1] This document provides a detailed, step-by-step protocol for the synthesis of 2-(Piperidin-1-yl)benzoic acid hydrochloride, designed for researchers and scientists in organic synthesis and drug discovery. The protocol is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, followed by ester hydrolysis and salt formation.

Overview of the Synthetic Strategy

The synthesis is accomplished via a two-step reaction sequence. The first step involves the formation of a carbon-nitrogen bond to create the key intermediate, methyl 2-(piperidin-1-yl)benzoate. The second step is the hydrolysis of the methyl ester to the carboxylic acid, followed by protonation with hydrochloric acid to yield the final product.

Step 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the coupling of piperidine with a methyl 2-halobenzoate. While several methods exist for this transformation, including palladium-catalyzed Buchwald-Hartwig amination[1][2] and copper-catalyzed Ullmann condensation[3], this protocol utilizes a highly efficient and scalable SNAr reaction.[4]

Rationale for Method Selection:

  • Expertise & Experience: The SNAr approach using an activated aryl halide, such as methyl 2-fluorobenzoate, is often preferred in process chemistry. The high reactivity of the fluorine atom as a leaving group in this specific substitution pattern allows the reaction to proceed under relatively mild conditions without the need for expensive and often air-sensitive transition metal catalysts.[4]

  • Trustworthiness: This method is less susceptible to the side reactions sometimes observed with metal-catalyzed couplings and is generally more cost-effective for larger-scale preparations. The use of potassium carbonate, a common and inexpensive inorganic base, further enhances its practicality.

Step 2: Ester Hydrolysis and Hydrochloride Salt Formation

The intermediate ester is saponified using a strong base, such as lithium hydroxide, to yield the carboxylate salt.[1] Subsequent acidification with hydrochloric acid serves a dual purpose: it protonates the carboxylate to form the free carboxylic acid and protonates the basic piperidine nitrogen to form the desired hydrochloride salt, which often facilitates purification through precipitation or crystallization.[5]

Experimental Workflow Diagram

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Hydrolysis & Salt Formation A Methyl 2-fluorobenzoate C K2CO3, Toluene A->C B Piperidine B->C D Heat (Reflux) C->D Reaction E Work-up & Purification D->E Cooling F Methyl 2-(piperidin-1-yl)benzoate E->F Isolation G Methyl 2-(piperidin-1-yl)benzoate F->G H 1. LiOH, THF/H2O 2. 1M HCl G->H I Stir at RT H->I Reaction J Work-up & Precipitation I->J Acidification K 2-(Piperidin-1-yl)benzoic acid HCl J->K Filtration & Drying

Caption: Workflow for the synthesis of 2-(Piperidin-1-yl)benzoic acid HCl.

Detailed Synthesis Protocol

Materials and Reagents
ReagentMW ( g/mol )Molar Eq.QuantityNotes
Methyl 2-fluorobenzoate154.141.010.0 g (64.9 mmol)Starting material
Piperidine85.151.27.7 mL (77.8 mmol)Nucleophile
Potassium Carbonate (K₂CO₃)138.212.017.9 g (129.7 mmol)Base, anhydrous
Toluene--100 mLSolvent, anhydrous
Lithium Hydroxide (LiOH)23.952.5 (per ester)3.9 g (162.2 mmol)Hydrolysis reagent
Tetrahydrofuran (THF)--90 mLCo-solvent for hydrolysis
Deionized Water--30 mLCo-solvent for hydrolysis
1 M Hydrochloric Acid (HCl)--As neededFor acidification
Ethyl Acetate--As neededExtraction solvent
Brine (sat. NaCl aq.)--As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piperidine and toluene are flammable and toxic.

Step 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate
  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a thermometer.

  • Charging Reagents: To the flask, add methyl 2-fluorobenzoate (10.0 g, 64.9 mmol), anhydrous potassium carbonate (17.9 g, 129.7 mmol), and anhydrous toluene (100 mL).[4]

  • Addition of Piperidine: Begin stirring the mixture and add piperidine (7.7 mL, 77.8 mmol) dropwise at room temperature.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-16 hours.[4]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the methyl 2-fluorobenzoate spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KF) and wash the filter cake with toluene (2 x 20 mL).

  • Extraction: Combine the organic filtrates and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, Methyl 2-(piperidin-1-yl)benzoate, typically as a pale yellow oil.[4] For many applications, this crude product is of sufficient purity for the next step. If higher purity is required, it can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Setup: In a 500 mL round-bottom flask, dissolve the crude Methyl 2-(piperidin-1-yl)benzoate from the previous step in a mixture of THF (90 mL) and deionized water (30 mL).[1]

  • Hydrolysis: Add lithium hydroxide (3.9 g, 162.2 mmol) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.[1]

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring. The product will begin to precipitate. Continue adding HCl until the pH of the solution is approximately 2-3.

  • Isolation: Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization. Collect the white solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane or diethyl ether to aid in drying. Dry the product under vacuum to a constant weight.

Expected Results and Characterization

The final product, this compound (C₁₂H₁₅NO₂·HCl), is typically a white to off-white crystalline solid. The overall yield from methyl 2-fluorobenzoate is generally in the range of 75-85%.

Characterization:

  • Melting Point: Can be determined using a standard melting point apparatus.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

  • FTIR Spectroscopy: Shows characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and O-H stretch, as well as C-N and aromatic C-H stretches.[6]

  • Mass Spectrometry: Confirms the molecular weight of the free base (205.11 g/mol ).[7]

References

  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
  • BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)
  • BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)
  • Jones, C. D., et al. (2005). Process for preparing benzoic acids. U.S.
  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Black, L. A., et al. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-(piperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4995.
  • Domínguez, E., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5462.
  • Rao, H., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 16(10), 1256-1294.
  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • UCL Discovery. (2020).
  • Black, L. A., et al. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • PubChem. 2-(1-piperazinyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6535.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • Ghorai, M. K., et al. (2011). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Organic Letters, 13(15), 3956-3959.

Sources

Application Note: Systematic Approach to Recrystallization Solvent System Selection for the Purification of 2-(Piperidin-1-yl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust recrystallization protocol for the purification of 2-(Piperidin-1-yl)benzoic acid hydrochloride. Due to the limited availability of specific physicochemical data for this compound, this guide emphasizes a systematic, first-principles approach to solvent screening and optimization. The protocols detailed herein are designed to be self-validating, enabling the user to identify an optimal single-solvent or binary-solvent system for achieving high purity and yield.

Introduction: The Critical Role of Recrystallization in API Purification

The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development and manufacturing. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds. The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce the formation of highly ordered crystals of the pure compound, leaving impurities behind in the mother liquor.[1]

For amine hydrochloride salts such as 2-(Piperidin-1-yl)benzoic acid HCl, the ionic nature of the molecule significantly influences its solubility profile. These salts are generally more soluble in polar solvents and less soluble in non-polar organic solvents.[2] The selection of an appropriate solvent system is therefore the most critical parameter for a successful recrystallization. This note will guide the user through a logical workflow to determine the optimal solvent system for this specific compound.

Understanding the Molecule: 2-(Piperidin-1-yl)benzoic acid HCl

To select a suitable solvent, we must first consider the structural features of 2-(Piperidin-1-yl)benzoic acid HCl.

  • Benzoic Acid Moiety: Aromatic and capable of hydrogen bonding. Benzoic acid itself has good solubility in hot water and many organic solvents.[3][4]

  • Piperidine Moiety: A saturated aliphatic heterocycle, which adds some non-polar character.

  • Tertiary Amine Hydrochloride: The protonated amine introduces a positive charge, making this part of the molecule highly polar and amenable to strong interactions with polar solvents. This salt form generally increases water solubility compared to the free base.[5]

The combination of these features suggests that the molecule is amphiphilic to some extent, but the hydrochloride salt form will likely dominate its solubility behavior, favoring polar solvents.

The Theory of Solvent Selection for Recrystallization

An ideal recrystallization solvent should exhibit the following properties:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

  • Low Solvating Power at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., 0-4 °C) to ensure maximum recovery of the purified crystals upon cooling.

  • Favorable Crystal Growth: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

For hydrochloride salts, protic polar solvents like alcohols are often a good starting point as they can solvate both the ionic and organic parts of the molecule.[6][7]

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to screen a variety of solvents to identify promising candidates for recrystallization.

Materials and Equipment
  • Impure 2-(Piperidin-1-yl)benzoic acid HCl

  • Small test tubes or vials (e.g., 13x100 mm)

  • Hot plate/stirrer or heating block

  • Vortex mixer

  • Ice bath

  • A range of solvents (see Table 1)

  • Spatula and weighing balance

Solvent Selection Strategy

A range of solvents with varying polarities should be screened. A suggested list is provided below.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Polar Water, Methanol, Ethanol, Isopropanol (IPA)Good for dissolving polar salts. The alkyl chain length will modulate solubility.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMay offer a good solubility differential between hot and cold conditions.
Non-Polar Toluene, Heptane, Diethyl EtherUnlikely to be good single solvents, but are excellent candidates for use as anti-solvents.[6]
Step-by-Step Screening Protocol
  • Preparation: Place a small, accurately weighed amount of impure 2-(Piperidin-1-yl)benzoic acid HCl (e.g., 20-30 mg) into a series of labeled test tubes.

  • Room Temperature Solubility: To each tube, add a small volume (e.g., 0.2 mL) of a different solvent from Table 1. Vortex the mixture and observe. If the solid dissolves completely, the solvent is likely too good a solvent at room temperature and is unsuitable for single-solvent recrystallization. Note your observations.

  • Hot Solubility: For the solvents in which the compound was not soluble at room temperature, heat the test tubes with gentle agitation. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available).

  • Ice Bath Cooling: Place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.

  • Observation and Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid. Note if an oil or amorphous solid forms.

Interpreting the Results
  • Good Single-Solvent Candidate: The compound is sparingly soluble at room temperature but completely soluble upon heating, and forms a good quantity of crystals upon cooling.

  • Potential for Binary (Solvent/Anti-Solvent) System:

    • If the compound is highly soluble in a polar solvent (e.g., methanol) even at room temperature, this solvent can be paired with a non-polar anti-solvent (e.g., diethyl ether or heptane) in which the compound is insoluble.

    • The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent (anti-solvent) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and cooled slowly.[1]

The decision-making process for solvent selection can be visualized as follows:

Solvent_Selection start Start: Impure Compound solubility_test Test Solubility in Solvent at Room Temp start->solubility_test hot_solubility_test Test Solubility in Hot Solvent solubility_test->hot_solubility_test No soluble Soluble solubility_test->soluble Yes cool_solution Cool Solution hot_solubility_test->cool_solution Yes insoluble Insoluble hot_solubility_test->insoluble No observe Observe for Crystals cool_solution->observe good_crystals Good Single Solvent observe->good_crystals Yes no_crystals No/Poor Crystals or Oil observe->no_crystals No

Caption: Decision workflow for selecting a recrystallization solvent system.

Optimized Recrystallization Protocol

Once a promising solvent system is identified from the screening, the process should be scaled up. The following is a general protocol that should be adapted based on the chosen solvent system.

Example Protocol: Recrystallization from Isopropanol/Heptane

This hypothetical example assumes that screening identified isopropanol (IPA) as a good "solvent" and heptane as a good "anti-solvent".

  • Dissolution: Place the impure 2-(Piperidin-1-yl)benzoic acid HCl (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a stir bar. Place the flask on a stirrer/hotplate and add a minimal amount of hot IPA, just enough to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter.

  • Addition of Anti-Solvent: While the IPA solution is still hot and stirring, slowly add heptane dropwise. Continue adding until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of hot IPA to the cloudy mixture until it becomes clear again. This ensures the solution is saturated at that temperature.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (heptane) or a pre-chilled mixture of the solvent system to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if known) is an indicator of high purity.[8] Compare the purity before and after recrystallization using an appropriate analytical method (e.g., HPLC, NMR).

The general workflow for this recrystallization process is illustrated below.

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_antisolvent Add Anti-Solvent to Cloud Point hot_filter->add_antisolvent redissolve Re-clarify with a few drops of Hot Solvent add_antisolvent->redissolve cool_slow Slow Cooling to Room Temp redissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter_collect Collect Crystals by Vacuum Filtration cool_ice->filter_collect wash Wash with Cold Solvent filter_collect->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for a binary solvent recrystallization.

Polymorphism Considerations

It is important to be aware of the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms.[9] Different polymorphs can have different physical properties, including solubility and melting point.[10][11] When developing a recrystallization protocol, it is good practice to characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure consistency of the crystalline form produced.

Conclusion

The purification of 2-(Piperidin-1-yl)benzoic acid HCl by recrystallization is a highly effective method when a suitable solvent system is employed. By following the systematic screening and optimization protocols outlined in this application note, researchers can efficiently identify an optimal solvent system to achieve high purity and recovery of the target compound. The principles and methodologies described are broadly applicable to the purification of other organic hydrochloride salts.

References

  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer.

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate.

  • MaDMAx. Recrystallization and Acid/Base Extraction - The Basics. Rhodium Chemistry Archive.

  • PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid. National Center for Biotechnology Information.

  • Various Authors. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • CymitQuimica. 2-Piperidin-1-ylmethyl-benzoic acid.

  • Sigma-Aldrich. 2-(Piperidin-4-yl)benzoic acid hydrochloride 95%.

  • Homi Bhabha Centre for Science Education. Recrystallization.

  • Long, S. et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 24, 57-68.

  • Sigma-Aldrich. Piperidine derivative benzoic acid.

  • Campbell, S. C. et al. (1997). NMR and polymorphism of a piperidinone-substituted benzopyran with a fluorinated sidechain. J. Chem. Soc., Perkin Trans. 2, 1913-1918.

  • ChemicalBook. 2-PIPERIDIN-4-YL-BENZOIC ACID METHYL ESTER HCL Product Description.

  • ChemicalBook. 4-PIPERIDIN-2-YL-BENZOIC ACID METHYL ESTER HCL Product Description.

  • BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

  • de Oliveira, A. S. et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molbank, 2021(4), M1296.

  • Scribd. Melting Point of Benzoic Acid.

  • Kumar, L. et al. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace.

  • Various Authors. (2019). The solubility of benzoic acid in seven solvents. ResearchGate.

  • Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.

  • Japanese Pharmacopoeia. Benzoic Acid.

  • Chemistry 210 Experiment Ic. (2012). Separation of a Three-Component Mixture by Extraction.

  • Scribd. Solubility of Benzoic Acid in Organic Solvents.

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 2-(Piperidin-1-yl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Purification of 2-(Piperidin-1-yl)benzoic Acid HCl

Introduction: The "Ortho" Challenge

Subject: Optimization of SNAr synthesis and HCl salt isolation for 2-(piperidin-1-yl)benzoic acid. Case ID: CHEM-SUP-2024-PB02 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Synthesizing 2-(piperidin-1-yl)benzoic acid involves a deceptive simplicity. On paper, it is a standard Nucleophilic Aromatic Substitution (SNAr). In practice, the ortho-positioning creates a "perfect storm" of steric hindrance and electronic deactivation. Furthermore, the product is an amphoteric amino acid, making the isolation of the hydrochloride salt prone to "oiling out" rather than crystallizing.

This guide moves beyond standard protocols to address the why and how of maximizing yield and purity.

Module 1: Upstream Reaction Optimization

The Core Problem: The carboxylic acid group on the benzene ring is electron-withdrawing by induction (-I) but can be deprotonated to a carboxylate, which hinders nucleophilic attack due to electrostatic repulsion.

Critical Parameter 1: Substrate Selection (The F vs. Cl Factor)
  • Recommendation: Switch from 2-Chlorobenzoic acid to 2-Fluorobenzoic acid .

  • Mechanism: SNAr reactions proceed via a Meisenheimer complex. The rate-determining step is often the nucleophilic attack. Fluorine is the most electronegative element, significantly lowering the energy of the transition state by stabilizing the negative charge on the ring (inductive effect), despite being a poorer leaving group than chlorine.

  • Yield Impact: Expect a 20–40% increase in conversion rate at lower temperatures.

Critical Parameter 2: Solvent & Base System
  • Protocol A (The "Neat" Approach - Recommended): Use piperidine as both reagent and solvent (5–10 equivalents).

    • Why: High concentration drives reaction kinetics (Le Chatelier’s principle). Piperidine acts as the base to neutralize the HF/HCl byproduct.

  • Protocol B (Polar Aprotic): DMSO or DMF with K2CO3.

    • Why: Solvates the cation (K+), leaving the piperidine nucleophile "naked" and more reactive.

    • Risk: High boiling points make removal difficult during workup.

Visualization: The SNAr Mechanism & Transition State

SNAr_Mechanism Reactant 2-Fluorobenzoic Acid TS Meisenheimer Complex (Stabilized by F) Reactant->TS Nucleophilic Attack Nu Piperidine (Nu:) Nu->TS Product 2-(Piperidin-1-yl)benzoic acid TS->Product Elimination of F- Byproduct HF / Salt TS->Byproduct

Caption: The high electronegativity of Fluorine stabilizes the Meisenheimer intermediate, lowering the activation energy compared to the Chloro-analog.

Module 2: Downstream Workup & Salt Formation

The Core Problem: The free base exists as a zwitterion (internal salt). It is soluble in water at neutral pH, making extraction difficult. The HCl salt is hygroscopic and prone to forming oils.

Step-by-Step Isolation Protocol
StepActionTechnical Rationale
1. Quench Dilute reaction mixture with water and adjust pH to ~4–5 using 6M HCl.This is the Isoelectric Point (pI) . The zwitterion is least soluble here and may precipitate.
2. Extraction Extract with DCM (Dichloromethane) or EtOAc.Unlike simple amino acids, the lipophilic piperidine ring pulls the zwitterion into the organic phase.
3. Drying Dry organic phase over Na2SO4 and evaporate to dryness.CRITICAL: Water carryover will prevent crystallization in the next step.
4. Salt Formation Dissolve the crude oil in Acetone (5 mL/g). Add Conc. HCl (37%) dropwise with vigorous stirring.Acetone dissolves the free base but not the HCl salt. The salt should crash out as a white solid.
5. Anti-Solvent If no solid forms, add Diethyl Ether dropwise until turbid.Lowers the dielectric constant of the solvent, forcing precipitation.

Module 3: Troubleshooting Center (FAQ)

Q1: My reaction stalled at 60% conversion. Should I increase the temperature?

Answer: Proceed with caution.

  • Risk: Ortho-amino benzoic acids are prone to decarboxylation at temperatures >120°C, yielding 1-phenylpiperidine.

  • Solution: Instead of raising the temperature, add a catalyst. Copper powder (Ullmann-type condition) or CuI (5 mol%) can catalyze the coupling if the SNAr is sluggish. Alternatively, switch to the 2-Fluoro substrate if using 2-Chloro.

Q2: Upon adding HCl, I got a sticky brown oil instead of crystals.

Answer: This is "oiling out," caused by impurities or excess water.

  • Fix:

    • Decant the supernatant solvent.

    • Redissolve the oil in a minimum amount of hot Ethanol (EtOH) .

    • Allow to cool slowly to room temperature.

    • Add Diethyl Ether roughly 3:1 ratio to the ethanol solution.

    • Scratch the glass side of the flask with a spatula to induce nucleation.

Q3: The product has a persistent "fishy" smell (Piperidine contamination).

Answer: Piperidine forms a salt with the product.

  • Fix: During the aqueous workup (Step 1), ensure the pH is strictly controlled.

    • Wash: Dissolve the crude residue in dilute NaOH (pH 10). The product becomes the carboxylate (water-soluble), but piperidine remains a free base.

    • Extract: Wash this aqueous phase with Ether/DCM to remove the piperidine.

    • Precipitate: Re-acidify the aqueous phase to pH 4 to recover the product.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Problem Start->Type LowYield Low Yield / Stalled Type->LowYield Oiling Oiling Out (Salt Step) Type->Oiling Impurity Piperidine Impurity Type->Impurity Action_Substrate Switch to 2-Fluorobenzoic Acid LowYield->Action_Substrate Action_Catalyst Add CuI Catalyst (Do not overheat) LowYield->Action_Catalyst Action_Dry Dry Organic Phase Thoroughly Oiling->Action_Dry Action_pH Base Wash (pH 10) Extract Impurity Impurity->Action_pH Action_Solvent Use Acetone/HCl or EtOH/Ether Action_Dry->Action_Solvent

Caption: Decision matrix for resolving common synthetic bottlenecks.

References

  • Shelke, N. B., et al. (2014). Nucleophilic aromatic substitution reactions under aqueous conditions. RSC Advances. Retrieved from [Link]

  • KPU Pressbooks. Nucleophilic Aromatic Substitution: SNAr Mechanism and Ortho-Effects. Organic Chemistry II. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

Technical Guide: Solubilization Strategies for 2-(Piperidin-1-yl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Paradox

2-(Piperidin-1-yl)benzoic acid HCl presents a classic solubility challenge common to amphoteric drugs. While the hydrochloride (HCl) salt form is designed to improve aqueous solubility, users frequently encounter precipitation when diluting stock solutions into biological buffers (e.g., PBS) or saline.

This guide addresses the two primary mechanisms driving this insolubility:

  • The Zwitterionic Trap: At physiological pH (7.4), the molecule adopts a zwitterionic state with net-zero charge, drastically reducing solvation energy.

  • The Common Ion Effect: The presence of excess chloride ions (Cl⁻) in saline or media can suppress the dissociation of the HCl salt, forcing it out of solution.[1]

The Mechanism: Why Solubility Fails

To resolve the issue, one must understand the pH-dependent ionization profile. This molecule contains two ionizable groups:[2]

  • Acidic Moiety: Benzoic acid (approx.[3] pKa ~4.2)[3]

  • Basic Moiety: Piperidine nitrogen (approx.[4] pKa ~11.0)

Visualizing the Solubility "U-Curve"

The following diagram illustrates the species distribution. The "Danger Zone" is the pH range where the molecule is least soluble.

SolubilityProfile cluster_0 Experimental Conditions Acid pH < 3.0 (Cationic Form) High Solubility Neutral pH 4.5 - 9.0 (Zwitterionic Form) LOW Solubility (Precipitation Risk) Acid->Neutral Deprotonation of COOH (pKa ~4.2) Base pH > 10.0 (Anionic Form) High Solubility Neutral->Base Deprotonation of NH+ (pKa ~11) Water Pure Water (Acidic due to HCl) Soluble PBS PBS (pH 7.4) Precipitation Likely

Figure 1: The pH-dependent species distribution. The molecule is soluble at extremes but precipitates near the isoelectric point.

Troubleshooting Protocols

Select the protocol that best fits your experimental constraints.

Protocol A: The "pH Escape" (For Chemical Assays)

Best for: HPLC standards, chemical stability testing, or non-biological assays.

The Concept: Shift the pH away from the isoelectric point (pI) to ensure the molecule carries a net charge.

Target StateRecommended BufferProsCons
Cationic (+) 10-50 mM Citrate or Glycine-HCl (pH 2.0 - 3.0)Stabilizes the HCl salt form.High acidity may degrade sensitive co-solutes.
Anionic (-) 50 mM Tris or Glycine-NaOH (pH > 10.0)Forms the soluble benzoate salt.High pH may cause ester hydrolysis (if analogs are used).

Step-by-Step:

  • Dissolve the HCl salt in pure water (Milli-Q) first. The intrinsic acidity of the HCl salt will aid initial dissolution.

  • Slowly add the target buffer.

  • Critical: Do not dissolve directly into PBS (pH 7.4), as the buffering capacity will force the zwitterion to form faster than the crystal lattice can break.

Protocol B: Cosolvent Solubilization (For In Vitro/Cell Assays)

Best for: Drug screening where <1% DMSO is tolerated.

The Concept: Reduce the dielectric constant of the solvent to accommodate the hydrophobic phenyl and piperidine rings.

Step-by-Step:

  • Stock Preparation: Prepare a 10–50 mM stock solution in 100% DMSO .

    • Note: Sonicate for 5 minutes if visible particles remain. The solution should be clear and colorless.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .

  • Final Dilution: Spike this mixture into your aqueous media (Media/PBS).

    • Target: Final DMSO concentration < 0.5%.

    • Observation: If a "cloud" forms immediately, your concentration is above the thermodynamic solubility limit for the zwitterion. Reduce the dose or switch to Protocol C.

Protocol C: Cyclodextrin Complexation (For In Vivo/Sensitive Assays)

Best for: Animal studies or assays sensitive to DMSO/pH.

The Concept: Encapsulate the hydrophobic piperidine/phenyl core inside a cyclic oligosaccharide, shielding it from the aqueous environment.

Step-by-Step:

  • Prepare a vehicle of 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Add the 2-(Piperidin-1-yl)benzoic acid HCl powder to the vehicle.

  • Vortex and Sonicate for 20–30 minutes at ambient temperature.

  • If the solution remains cloudy, adjust pH to 4.0 using 0.1N HCl (to favor the cationic form inside the cavity) or filter through a 0.22 µm PVDF filter.

Decision Logic & Workflow

Use this flowchart to determine the correct solubilization strategy for your specific application.

DecisionTree Start Start: 2-(Piperidin-1-yl)benzoic acid HCl Q1 Is the application biological (Cells/Animals)? Start->Q1 Q2 Can you tolerate low pH (pH < 4)? Q1->Q2 No (Chemistry/HPLC) Q3 Is DMSO toxicity a concern? Q1->Q3 Yes (Biological) Sol1 Protocol A: Dissolve in 50mM Citrate Buffer (pH 3.0) Q2->Sol1 Yes Sol3 Protocol C: 20% HP-beta-Cyclodextrin Q2->Sol3 No (Need Neutral pH) Sol2 Protocol B: DMSO Stock -> Dilute into Media Q3->Sol2 No (<0.5% DMSO OK) Q3->Sol3 Yes (Sensitive Cells/In Vivo)

Figure 2: Decision matrix for selecting the optimal solubilization vehicle.

Frequently Asked Questions (FAQ)

Q: I dissolved the powder in PBS, and it turned cloudy immediately. Why? A: This is the "Common Ion Effect" combined with the "Zwitterion Trap." PBS contains high chloride (Cl⁻) and buffers to pH 7.4. The pH 7.4 forces the molecule into its least soluble zwitterionic state, while the excess Cl⁻ suppresses the solubility of any remaining HCl salt. Solution: Dissolve in pure water or DMSO first, then dilute.

Q: Can I use sonication to force it into solution? A: Sonication helps break the crystal lattice, but it cannot overcome thermodynamic solubility limits. If the solution is cloudy due to pH issues (zwitterion formation), sonication will only temporarily disperse the particles; they will settle again. If the cloudiness is due to slow dissolution kinetics of the HCl salt, sonication is effective. Caution: Monitor temperature, as heat can degrade the compound over time.

Q: What is the stability of the stock solution? A: In DMSO (stored at -20°C), the compound is generally stable for 3–6 months. In aqueous acidic solutions (pH < 3), it is stable for days at 4°C. Avoid storing in alkaline solutions (pH > 9) for extended periods, as the benzoic acid moiety may be susceptible to decarboxylation or other degradation pathways under extreme stress.

Q: Why does the literature mention "Anthranilic Acid" derivatives? A: 2-(Piperidin-1-yl)benzoic acid is structurally an N-substituted anthranilic acid (2-aminobenzoic acid). Literature on anthranilic acid often highlights the same solubility paradox: high melting points and low aqueous solubility at neutral pH due to strong intermolecular hydrogen bonding in the crystal lattice [1, 5].

References

  • PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid | C18H20N2O2 | CID 10870190.[5] National Library of Medicine.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the common ion effect in HCl salts).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Protocol C).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pH-solubility profiles of zwitterions).
  • Science.gov. Aminobenzoic acid-ortho: Topics and Solubility Data.

Sources

Addressing hygroscopicity challenges in 2-(Piperidin-1-yl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hygroscopicity & Deliquescence Challenges Ticket ID: #HYGRO-PB-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Introduction: The Nature of the Beast

Welcome to the technical support hub for 2-(Piperidin-1-yl)benzoic acid HCl . If you are reading this, you are likely staring at a flask containing a sticky gum, a collapsed cake, or a material that gains weight the moment it touches the balance.

The Core Issue: This molecule is a hydrochloride salt of a tertiary amine with a pendant carboxylic acid. The high lattice energy of the HCl salt, combined with the hydrogen-bonding potential of the carboxylic acid and the protonated piperidine nitrogen, creates a "perfect storm" for moisture uptake. It is not just hygroscopic; it is likely deliquescent (it absorbs enough moisture to dissolve in itself).[1]

This guide is structured to move you from Crisis Management (salvaging the current batch) to Process Control (preventing recurrence).

Module 1: Emergency Response (Salvage)

For users currently dealing with a "gummy" or oiled-out product.[2]

Q: My solid turned into a gum during filtration/drying. How do I salvage it?

A: Do not heat it directly. Use azeotropic drying. Heating a wet, hygroscopic gum often causes hydrolysis or degradation rather than drying. You must remove the water chemically or physically via azeotrope.

Protocol: Azeotropic Gum Rescue

  • Redissolve: Dissolve the gum completely in a minimum amount of anhydrous ethanol or methanol .

  • Azeotrope: Add 5–10 volumes of toluene . Toluene forms a low-boiling azeotrope with water.

  • Evaporate: Rotovap at moderate temperature (40–45°C). The toluene will carry the water off.

  • Repeat: Repeat the toluene addition and evaporation 2–3 times until a foam or solid persists.

  • Final Trituration: Once dry, add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to the foam. Scratch the flask sides to induce crystallization.

  • Filter: Filter under a blanket of Nitrogen/Argon.

Q: I cannot weigh the sample accurately; the mass drifts upwards. What should I do?

A: You are observing rapid surface adsorption. You must equilibrate or isolate. If the mass increases by >0.5% within 5 minutes, the material is classifying as "Very Hygroscopic" (Class IV).

Immediate Workaround:

  • Weigh by Difference: Weigh the closed vial containing the sample. Remove the approximate amount needed. Weigh the closed vial again. The difference is the sample mass.[3] This minimizes exposure of the bulk material.

  • Use a Glove Bag: If a glove box is unavailable, a simple disposable glove bag purged with Nitrogen is essential for accurate dispensing.

Module 2: Diagnosis & Characterization

Quantifying the problem to define storage limits.

Q: How do I determine the Critical Relative Humidity (CRH) of this salt?

A: Run a Dynamic Vapor Sorption (DVS) Isotherm. You need to know the humidity level at which the glass transition (Tg) drops below room temperature, causing the salt to turn to rubber/gum.

DVS Experimental Protocol:

  • Sample Size: 10–20 mg.

  • Pre-treatment: Dry at 0% RH at 25°C for 6 hours (or until mass change <0.002% per minute).

  • Adsorption Cycle: Ramp RH from 0% to 90% in 10% increments.

  • Equilibrium Criteria: dm/dt < 0.002% per min.

  • Desorption Cycle: Ramp back to 0% RH.

  • Hysteresis Check: If the desorption curve does not overlay the adsorption curve, you have hydrate formation or permanent amorphous conversion.

Visualizing the Workflow:

DVS_Workflow Start Start: Unknown Hygroscopicity Drying Step 1: In-situ Drying (0% RH, 25°C, 6h) Start->Drying Sorption Step 2: Sorption Cycle (0% -> 90% RH) Drying->Sorption Decision Mass Gain > 5%? Sorption->Decision Class1 Non-Hygroscopic (Standard Storage) Decision->Class1 No Desorption Step 3: Desorption Cycle (90% -> 0% RH) Decision->Desorption Yes Class2 Hygroscopic (Desiccant Required) Hysteresis Hysteresis Loop? Desorption->Hysteresis Hysteresis->Class2 No Hydrate Stoichiometric Hydrate (Stable at specific RH) Hysteresis->Hydrate Step Change Amorphous Amorphous/Deliquescent (Requires Salt Switch) Hysteresis->Amorphous Gradual

Caption: Decision tree for characterizing hygroscopicity using Dynamic Vapor Sorption (DVS) logic.

Module 3: Synthesis & Isolation (Prevention)

Modifying the chemistry to avoid the issue.

Q: Can I change the isolation solvent to reduce hygroscopicity?

A: Yes. Avoid water completely during salt formation. Using aqueous HCl (37%) introduces water that is incredibly difficult to remove from the crystal lattice of this specific salt.

Recommended Anhydrous Protocol:

  • Dissolve Free Base: Dissolve 2-(Piperidin-1-yl)benzoic acid in Ethyl Acetate (EtOAc) or Isopropyl Acetate .

    • Why? These esters are poor solvents for the HCl salt, encouraging precipitation.

  • Acid Source: Use HCl in Dioxane (4M) or HCl in Isopropanol .

    • Do NOT use: Aqueous HCl.

  • Addition: Add acid dropwise at 0–5°C.

  • Precipitation: If oiling occurs, seed with a previously obtained crystal or scratch the glass.

  • Wash: Filter and wash immediately with Anhydrous Diethyl Ether or Heptane . These low-boiling non-solvents remove residual high-boiling solvents and protect the surface from moisture during transfer.

Q: Is the HCl form mandatory?

A: If you are in early development, consider switching. HCl salts are small, charge-dense, and prone to high lattice energy but also high hygroscopicity. If the HCl salt proves unmanageable (Class IV hygroscopicity), screen these alternatives which often offer better physical stability:

Counter-ionRationale for 2-(Piperidin-1-yl)benzoic acidPredicted Outcome
Fumarate Dicarboxylic acid; forms hydrogen-bonded networks.Reduced hygroscopicity; higher melting point.
Succinate Similar to fumarate but more flexible.Good crystallinity; moderate solubility.
Tosylate Large, lipophilic counter-ion.Significantly reduced water uptake; lower solubility.[4]

Module 4: Formulation & Stability

Downstream handling.[5]

Q: Which excipients are compatible with this hygroscopic salt?

A: Avoid excipients with high free water or those that require wet granulation.

Compatibility Table:

Excipient ClassRecommendedAvoidReason
Diluents Mannitol (Spray Dried), Anhydrous LactoseMicrocrystalline Cellulose (MCC)MCC holds ~5% water which can transfer to your API.
Glidants Colloidal Silicon Dioxide (Hydrophobic grades)Standard SilicaHydrophobic silica creates a moisture barrier.
Process Direct Compression / Dry GranulationWet GranulationWater introduction will cause deliquescence.

Mechanism of Failure (Hydrolysis): Moisture uptake does not just cause physical stickiness; it catalyzes chemical degradation. The carboxylic acid moiety can facilitate autocatalytic degradation if water is present to act as a medium.

Degradation_Path API_Dry API (Dry) Crystalline Lattice Surface_Soln Surface Deliquescence (Saturated Solution) API_Dry->Surface_Soln + Moisture Moisture Atmospheric Moisture (>60% RH) Moisture->Surface_Soln Hydrolysis Amide/Ester Hydrolysis (Degradation) Surface_Soln->Hydrolysis Chemical Caking Physical Caking (Inter-particle bridging) Surface_Soln->Caking Physical

Caption: The dual-pathway failure mode (Chemical vs. Physical) triggered by moisture adsorption.

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. Rockville, MD: United States Pharmacopeial Convention.[6]

  • United States Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion selection).

  • Newman, A. (2013). Pharmaceutical Cocrystals and Salts: Hygroscopicity and Deliquescence. American Pharmaceutical Review.

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, piperidinyl benzoic acid derivatives represent a cornerstone scaffold for developing novel therapeutics. Their structural characterization is paramount, and mass spectrometry (MS) stands as a definitive tool for this purpose. Understanding the collision-induced dissociation (CID) pathways of these molecules is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and quality control.[1] This guide provides an in-depth analysis of the characteristic fragmentation patterns of this compound class, comparing different structural isomers and the impact of analytical conditions, all grounded in established spectrometric principles.

Pillar 1: Core Fragmentation Pathways of the Piperidinyl Benzoic Acid Scaffold

When subjected to electrospray ionization in positive mode (ESI+), piperidinyl benzoic acid derivatives readily form protonated molecules, [M+H]⁺. The subsequent fragmentation, induced by collision with an inert gas, is a predictable yet nuanced process governed by the inherent chemical properties of the molecule.[1][2] The proton typically localizes on the most basic site, the piperidine nitrogen, initiating a cascade of fragmentation events.[1]

Two primary fragmentation routes dominate the MS/MS spectra: those involving the benzoic acid moiety and those involving the piperidine ring.

1. Fragmentation Driven by the Benzoic Acid Group:

Aromatic carboxylic acids exhibit well-defined fragmentation patterns.[3] The most common losses from the protonated precursor ion include:

  • Loss of Water ([M+H - H₂O]⁺): A facile neutral loss, particularly if a substituent with an abstractable hydrogen is in the ortho position.[3]

  • Loss of Formic Acid ([M+H - HCOOH]⁺) or CO and H₂O: This involves the entire carboxylic acid group.

  • Decarboxylation ([M+H - CO₂]⁺): While more common in negative ion mode, loss of carbon dioxide can occur.[4][5]

  • Loss of the Carboxyl Radical ([M+H - COOH]⁺): This cleavage results in a prominent fragment ion.[3][6]

2. Fragmentation Driven by the Piperidine Ring:

The fragmentation of the piperidine ring itself is a complex process that yields highly diagnostic ions.[1][7] Key fragmentation pathways include:

  • α-Cleavage: This is a hallmark of amine fragmentation.[1][6] The bond adjacent to the nitrogen atom cleaves, leading to the formation of a stable, resonance-stabilized iminium ion.[1] The largest substituent at the α-carbon is typically lost preferentially.[1]

  • Ring Fission/Opening: The piperidine ring can undergo cleavage at various points, leading to a series of smaller acyclic fragment ions.[1] This often results in characteristic ions at m/z 70 and 56.[8]

  • Substituent-Driven Fragmentation: The nature of substituents on the piperidine ring heavily influences the fragmentation cascade, often leading to unique neutral losses.[1][9]

The interplay between these pathways dictates the final appearance of the mass spectrum. The following diagram illustrates a generalized fragmentation pathway for a protonated 4-(piperidin-1-yl)benzoic acid.

G cluster_main Generalized Fragmentation Pathway Precursor [M+H]⁺ (Protonated Piperidinyl Benzoic Acid) Loss_H2O [M+H - H₂O]⁺ Precursor->Loss_H2O - H₂O Loss_COOH [M+H - COOH]⁺ Precursor->Loss_COOH - COOH Piperidine_Ring_Cleavage Piperidine Ring Fragments (e.g., iminium ions) Precursor->Piperidine_Ring_Cleavage α-Cleavage Acyclic_Fragments Acyclic Fragments (e.g., m/z 70, 56) Piperidine_Ring_Cleavage->Acyclic_Fragments Ring Fission G cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep 1. Sample Preparation (Dilute in Mobile Phase) LC_Separation 2. LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation Ionization 3. ESI Ionization (Positive Mode) LC_Separation->Ionization MS1_Scan 4. Full Scan (MS1) (Identify [M+H]⁺) Ionization->MS1_Scan Isolation 5. Precursor Isolation MS1_Scan->Isolation CID 6. Collision-Induced Dissociation (CID) Isolation->CID MS2_Scan 7. Product Ion Scan (MS2) (Acquire Spectrum) CID->MS2_Scan Data_Analysis 8. Data Analysis (Elucidate Structure) MS2_Scan->Data_Analysis

Caption: A typical workflow for LC-MS/MS analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh and dissolve the piperidinyl benzoic acid derivative in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is typically suitable. [8] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min. [1] * Column Temperature: 35 - 45 °C. [1] * Injection Volume: 2 - 5 µL. [1]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) is required. [1] * Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode. [1][9] * MS Method:

      • Full Scan (MS1): Scan a relevant mass range (e.g., m/z 100-500) to confirm the presence and determine the m/z of the protonated molecule [M+H]⁺. [1] * Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate the MS/MS spectrum. [1] * Collision Energy: Optimize the collision energy by performing a ramping experiment (e.g., 10-40 eV) to obtain a rich fragmentation spectrum. [1] Trustworthiness through Self-Validation:

This protocol is designed to be self-validating. The initial MS1 scan confirms the mass of the parent compound. The subsequent MS2 scan provides a fragmentation "fingerprint." By comparing the observed fragments to the known fragmentation rules for piperidine and benzoic acid moieties, the identity of the compound can be confirmed with a high degree of confidence. For novel derivatives, the fragmentation pattern provides critical clues for structural elucidation.

References

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed, Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: GCMS Section 6.12 - Fragmentation of Carboxylic Acids Source: Whitman College Chemistry URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

  • Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL: [Link]

  • Title: Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: MS/MS spectrum and the fragmentation pathway of piperine. Source: ResearchGate URL: [Link]

  • Title: Understanding MS/MS fragmentation pathways of small molecular weight molecules Source: University of Huddersfield Repository URL: [Link]

  • Title: Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene Source: PubMed, Journal of Mass Spectrometry URL: [Link]

  • Title: Does deprotonated benzoic acid lose carbon monoxide in collision‐induced dissociation? Source: ResearchGate URL: [Link]

  • Title: Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling Source: PubMed Central (PMC) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Source: MDPI URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Source: PubMed, Rapid Communications in Mass Spectrometry URL: [Link]

Sources

Validating elemental analysis results for 2-(Piperidin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary: The "Salt" Trap in Purity Validation

For drug development professionals, 2-(Piperidin-1-yl)benzoic acid hydrochloride represents a classic analytical challenge. While it is a robust intermediate for benzodiazepine and quinazolinone scaffolds, its hydrochloride salt form introduces specific validation hurdles that often lead to "failed" Certificates of Analysis (CoA).

The core issue is not usually synthetic impurity, but hygroscopicity . Hydrochloride salts of amino-benzoic acids are prone to forming non-stoichiometric hydrates. Standard Combustion Analysis (CHN) frequently yields results outside the journal-standard


 tolerance, not because the chemistry failed, but because the analytical method assumes an anhydrous lattice.

This guide compares the industry-standard Combustion Analysis (EA) against the modern orthogonal alternative, Quantitative NMR (qNMR) , and provides a validated workflow to reconcile discrepancies.

The Theoretical Baseline (The "Ground Truth")

Before validating, we must establish the theoretical target.

  • Target Molecule: this compound

  • Formula:

    
     (Total: 
    
    
    
    )
  • Molecular Weight:

    
    
    

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance (

)
Carbon 1212.011144.1359.63% 59.23 – 60.03%
Hydrogen 161.00816.136.67% 6.27 – 7.07%
Nitrogen 114.00714.015.80% 5.40 – 6.20%
Chlorine 135.45035.4514.67% N/A (Titration)

Method A: Combustion Analysis (CHN)

Status: The "Gold Standard" (Historical) Best For: Bulk homogeneity confirmation.

The Protocol[1]
  • Drying (Critical Step): Due to the HCl moiety, the sample must be dried.

    • Procedure: Dry 50 mg in a vacuum pistol (Abderhalden) over

      
       at 
      
      
      
      (below melting point) for 4 hours.
    • Reference: USP <731> Loss on Drying [1].[1]

  • Weighing: Accurately weigh 2–3 mg into a tin capsule using a microbalance (

    
     precision).
    
  • Combustion: Flash combustion at

    
     with tungsten trioxide (
    
    
    
    ) catalyst to ensure complete oxidation of the piperidine ring.
The Failure Mode

If the sample retains 0.5 molar equivalents of water (a common hemihydrate formation for this class), the theoretical Carbon drops from 59.63% to 57.44% .

  • Result: The sample fails specification, leading to unnecessary re-purification.

  • Diagnosis: If C is low, H is high, and N is low—but the C/N ratio remains correct (~10.3)—you have a solvate/hydrate, not a synthetic impurity.

Method B: Quantitative NMR (qNMR)

Status: The "Modern Orthogonal" Solution Best For: Absolute purity determination independent of water/salt content.

qNMR measures the molar ratio of the analyte to a certified internal standard. Unlike EA, it "sees" through the water and inorganic salts.

The Protocol[1]
  • Internal Standard (IS) Selection:

    • Choice:Maleic Acid (Traceable Standard).

    • Reasoning: Maleic acid singlet (

      
       ppm) does not overlap with the aromatic benzoic protons (
      
      
      
      ppm) or the piperidine aliphatic protons (
      
      
      ppm).
  • Solvent: DMSO-

    
     (Ensures full solubility of the zwitterionic/salt species).
    
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest proton).
    • Pulse Angle:

      
      .
      
    • Scans: 16 or 32 (Sufficient S/N ratio > 400:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity)

Method C: Argentometric Titration (For Chloride)

Status: Specific Ion Validation Best For: Confirming stoichiometry (Mono-HCl vs. Di-HCl).

EA often struggles with halogens. A direct titration is superior for the HCl salt.

  • Method: Volhard Titration or Potentiometric Titration with

    
    .
    
  • Expectation:

    
    .
    
  • Significance: If qNMR shows >99% organic purity but titration shows 12% Cl, you likely have mixed salt forms or free base contamination.

Comparative Analysis: The Data

The following table simulates a typical validation scenario for a "wet" batch of 2-(Piperidin-1-yl)benzoic acid HCl.

ParameterMethod A: Combustion (CHN)Method B: qNMR (Maleic Acid IS)Method C: Titration (AgNO3)
Raw Result C: 58.1% (Fail)H: 6.9% (High)N: 5.6% (Low)Organic Purity: 99.2% Cl Content: 14.5%
Interpretation Failed Spec. Suggests ~3% impurity or water.Passed Spec. Molecule is intact and pure.Passed Spec. Correct Mono-HCl salt.
Root Cause Sample contained ~2.5% water (hygroscopic).qNMR ignores water signal in purity calc.Validates salt ratio despite water.
Action Requires drying and re-testing (Time sink).Release the batch. Calculate "As-is" vs "Dried" potency.Confirms Identity.

Decision Matrix: The Validation Workflow

When EA fails, do not immediately discard the batch. Follow this logic flow to validate the result.

ValidationWorkflow Start Synthesized 2-(Piperidin-1-yl) benzoic acid HCl RunEA Run Combustion Analysis (CHN) Start->RunEA CheckEA Is Result within ±0.4%? RunEA->CheckEA Pass PASS: Batch Released CheckEA->Pass Yes Fail FAIL: Discrepancy Found CheckEA->Fail No CheckWater Check Water Content (Karl Fischer / TGA) Fail->CheckWater Recalc Recalculate Theoreticals with Water Correction CheckWater->Recalc CheckRecalc Does Corrected EA Match? Recalc->CheckRecalc RunQNMR Run qNMR (Internal Std) CheckRecalc->RunQNMR No (Unknown Impurity) FinalPass PASS: Release as Hydrate/Solvate CheckRecalc->FinalPass Yes (It was wet) CheckQNMR Is Organic Purity >98%? RunQNMR->CheckQNMR CheckQNMR->FinalPass Yes (Inorganic Contamination) FinalFail FAIL: Repurify (Chromatography) CheckQNMR->FinalFail No (Synthetic Impurity)

Figure 1: Logical workflow for resolving Elemental Analysis discrepancies in hygroscopic salts.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying. USP-NF.[1][2] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Kuveke, R., et al. (2022). "Elemental Analysis: An Update on the 'Gold Standard' for Purity." Chemistry World. (Discussing Wiley's shift away from strict EA limits). Link

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines. (Specifying the

    
     requirement). Link
    

Sources

Difference in reactivity between 2-(Piperidin-1-yl)benzoic acid and 2-(Morpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-(Piperidin-1-yl)benzoic acid and 2-(Morpholin-4-yl)benzoic acid . It focuses on the distinct reactivity profiles driven by the electronic and steric differences of the cyclic amine substituents.

Executive Summary

In medicinal chemistry, the choice between a piperidine and a morpholine substituent at the ortho-position of a benzoic acid scaffold is a critical decision point that dictates solubility, metabolic stability, and synthetic reactivity.

  • 2-(Piperidin-1-yl)benzoic acid is characterized by high lipophilicity and a strongly basic nitrogen. It acts as a powerful electron-donating group, activating the aromatic ring but introducing metabolic liabilities (oxidative metabolism).

  • 2-(Morpholin-4-yl)benzoic acid is the preferred "bioisostere" for improving physicochemical properties. The oxygen atom reduces lipophilicity and basicity, enhancing metabolic stability and water solubility, though it deactivates the aromatic ring relative to the piperidine analog.

Physicochemical & Electronic Profile

The fundamental difference lies in the heteroatom at the 4-position of the saturated ring. This single atom dictates the electronic environment of the entire molecule.

Feature2-(Piperidin-1-yl)benzoic acid2-(Morpholin-4-yl)benzoic acidImpact on Reactivity
Electronic Effect Strong Donor (+I, +M)Moderate Donor (+M), Inductive Withdrawal (-I via Oxygen)Piperidine activates the ring for EAS*; Morpholine is less activating.
Nitrogen Basicity (pKa) High (~11.0 for conj. acid)Moderate (~8.3 for conj. acid)Piperidine forms a stronger internal zwitterion with the ortho-COOH.
Lipophilicity (cLogP) ~2.4 (High)~1.2 (Low)Morpholine improves aqueous solubility and lowers protein binding.
Metabolic Stability Low (prone to oxidation)High (O-atom deactivates ring metabolism)Morpholine is used to block CYP450 metabolic hot-spots.

*EAS: Electrophilic Aromatic Substitution

Electronic & Steric Visualization

The following diagram illustrates the causal relationship between the substituent structure and the resulting molecular properties.

G cluster_0 Substituent Structure cluster_1 Electronic Effect cluster_2 Reactivity Consequence Piperidine Piperidine Ring (CH2 at pos 4) Induction_P No Inductive Withdrawal Piperidine->Induction_P Basicity_P High Basicity (Lone Pair Available) Piperidine->Basicity_P Morpholine Morpholine Ring (Oxygen at pos 4) Induction_M -I Effect (Electron Withdrawing) Morpholine->Induction_M Basicity_M Lowered Basicity (Lone Pair Delocalized) Morpholine->Basicity_M Induction_M->Basicity_M Reduces Zwitterion Strong Internal Salt (COOH <-> N) Basicity_P->Zwitterion Promotes Metabolism Oxidative Liability (CYP450 Attack) Basicity_P->Metabolism Increases Risk Solubility Enhanced Water Solubility Basicity_M->Solubility Lowers LogP

Figure 1: Mechanistic flow from substituent structure to reactivity and physicochemical properties.

Reactivity Analysis

A. Reactivity of the Carboxylic Acid (Amide Coupling)

Both compounds possess an ortho-nitrogen that sterically and electronically influences the carboxylic acid.

  • Piperidine Analog: The highly basic nitrogen can abstract the proton from the carboxylic acid, forming a stable zwitterion . This internal salt reduces the electrophilicity of the carbonyl carbon, making activation (e.g., with HATU or EDC) slower. The steric bulk of the piperidine ring also twists the carboxylate out of plane, hindering nucleophilic attack.

  • Morpholine Analog: The reduced basicity leads to a weaker zwitterionic interaction. Consequently, the carboxylic acid in the morpholine derivative is generally more reactive toward amide coupling reagents than the piperidine analog, although steric hindrance remains a factor.

B. Aromatic Ring Reactivity (Electrophilic Substitution)

If you intend to functionalize the benzene ring further (e.g., nitration, halogenation):

  • Piperidine is a stronger activating group. The ring will be more susceptible to electrophilic attack at the para position relative to the amine (position 5 of the benzoic acid).

  • Morpholine activates the ring less effectively due to the inductive withdrawal of the oxygen atom.

C. Metabolic Reactivity (Drug Development Context)

This is the primary differentiator in pharmaceutical applications.

  • Piperidine: Susceptible to CYP450-mediated oxidation. Common metabolic routes include hydroxylation of the piperidine ring or oxidation to a lactam (2-piperidone).

  • Morpholine: The ether oxygen blocks these oxidative pathways, making the ring significantly more stable in vivo.

Experimental Protocols

Protocol A: Comparative Amide Coupling (Synthesis of Benzamide Derivatives)

This protocol highlights the reactivity difference. The piperidine analog typically requires longer reaction times or more potent coupling agents to overcome the internal zwitterion formation.

Reagents:

  • Substrate (1.0 eq)

  • Amine partner (1.2 eq, e.g., Benzylamine)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the benzoic acid derivative (Piperidine or Morpholine analog) in 5 mL anhydrous DMF.

  • Activation: Add DIPEA (3.0 mmol). Observation: The piperidine analog may require sonication to fully dissolve if it exists as a zwitterionic solid. Add HATU (1.5 mmol) and stir at room temperature for 15 minutes.

  • Coupling: Add benzylamine (1.2 mmol) dropwise.

  • Monitoring: Monitor via LC-MS.

    • Expectation: The Morpholine analog typically reaches >90% conversion within 1-2 hours.

    • Expectation: The Piperidine analog may require 4-6 hours or mild heating (40°C) to reach completion due to the steric/electronic deactivation of the carboxylate.

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Microsomal Stability Assay (Metabolic Liability Test)

To verify the stability advantage of the morpholine derivative.

Materials:

  • Liver Microsomes (Human or Rat, 20 mg/mL protein conc.)

  • NADPH regenerating system.

  • Test compounds (1 µM final conc.)

Workflow:

  • Incubation: Incubate test compounds with microsomes in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target Result: Morpholine analog should show a significantly longer half-life (

      
      ) compared to the piperidine analog.
      

Metabolic Pathway Visualization

Metabolism cluster_Piperidine Piperidine Metabolism (High Reactivity) cluster_Morpholine Morpholine Metabolism (High Stability) P_Start 2-(Piperidin-1-yl)benzoic acid P_Ox1 Hydroxylated Piperidine (Phase I) P_Start->P_Ox1 CYP450 [O] P_Lactam Lactam Formation (Ring Oxidation) P_Ox1->P_Lactam Oxidation M_Start 2-(Morpholin-4-yl)benzoic acid M_Stable Metabolically Stable (Excreted Unchanged) M_Start->M_Stable Resists Oxidation

Figure 2: Comparison of metabolic fates. The piperidine ring is a "soft spot" for oxidation, while morpholine resists these transformations.

References

  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025).[1][2][3][4][5][6] Retrieved from

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry (2011). Retrieved from

  • PubChem. 2-(Morpholin-4-yl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Khamitova, et al. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds.[7][8] Pharmaceutical Chemistry Journal (2023). Retrieved from

Sources

Comparative study of hydrochloride vs free acid forms of 2-(Piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the Hydrochloride (HCl) and Free Acid forms of 2-(Piperidin-1-yl)benzoic acid (CAS 42093-97-0). It is designed for pharmaceutical scientists and process chemists optimizing synthetic routes or formulation strategies.

Executive Summary

In drug development and organic synthesis, 2-(Piperidin-1-yl)benzoic acid (2-PPBA) serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. The choice between its Free Acid (Zwitterionic) and Hydrochloride (HCl) forms fundamentally alters solubility, hygroscopicity, and processability.

  • Select the Hydrochloride form for aqueous solubility enhancement, recrystallization purification, and long-term storage stability against oxidation.

  • Select the Free Acid form for organometallic coupling reactions (e.g., Buchwald-Hartwig), non-polar solvent extractions, and applications requiring a neutral charge state.

Physicochemical Profile Comparison

The following data synthesizes experimental observations and predictive modeling for 2-PPBA analogs (anthranilic acid derivatives).

FeatureFree Acid (Zwitterion)Hydrochloride Salt (HCl)
CAS Number 42093-97-0N/A (Salt Form)
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NO₂[1] · HCl
Molecular Weight 205.26 g/mol 241.72 g/mol
Primary Species (pH 7) Anionic/Neutral EquilibriumDissociated Ions
Water Solubility Low (< 0.5 mg/mL)High (> 50 mg/mL)
Organic Solubility High (DCM, EtOAc, EtOH)Low (DCM, EtOAc); High (MeOH)
Melting Point 120–124°C (Crystal lattice dependent)185–190°C (Decomposition)
Hygroscopicity Non-hygroscopicModerate to High
pKa Values pKa₁ (COOH) ≈ 3.8; pKa₂ (NH⁺) ≈ 5.2N/A (Fully protonated in solid)

Technical Insight: The "Free Acid" often exists as a zwitterion (internal salt) in the solid state due to the proximity of the basic piperidine nitrogen and the acidic carboxyl group. This results in a high lattice energy and reduced solubility in non-polar solvents compared to typical benzoic acids.

Experimental Protocols & Decision Logic

Solubility & Speciation Profiling

To validate the optimal form for your specific application, execute this Self-Validating Solubility Protocol . This workflow confirms the pKa-dependent speciation that dictates solubility.

Protocol:

  • Preparation: Prepare 10 mM stocks of both HCl and Free Acid forms in DMSO.

  • Titration: Aliquot into phosphate buffers ranging from pH 2.0 to pH 8.0.

  • Observation:

    • pH < 3: Both forms remain soluble (Cationic species: R-NH⁺-COOH).

    • pH 4–5: The Free Acid precipitates (Zwitterionic species: R-NH⁺-COO⁻). This is the Isoelectric Point (pI) region of minimum solubility.

    • pH > 6: The solid redissolves as the Anion (R-N-COO⁻).

  • Validation: Verify concentration via HPLC-UV at 254 nm.

Stability Stress Testing

Objective: Determine the resistance of each form to oxidative degradation.

  • Store 50 mg of each form in open vials at 40°C / 75% RH for 7 days.

  • Analyze via LC-MS.[2]

    • Expectation: The HCl salt typically stabilizes the electron-rich piperidine ring against N-oxidation, whereas the Free Acid may show trace N-oxide formation.

Visualization: Salt Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate form based on the intended chemical application.

SaltSelection Start Start: Define Application Aqueous Aqueous Formulation / Biological Assay? Start->Aqueous Biological Organic Organic Synthesis / Coupling Reaction? Start->Organic Chemical SolubilityCheck Req. Solubility > 10 mg/mL? Aqueous->SolubilityCheck CouplingType Coupling Type? Organic->CouplingType UseHCl SELECT: Hydrochloride Salt (High Solubility, Stable) SolubilityCheck->UseHCl Yes BufferAdj Use Free Acid + In-situ Acidification SolubilityCheck->BufferAdj No (Suspension) CouplingType->UseHCl Acid Catalyzed Reactions UseFree SELECT: Free Acid (High Organic Sol., Reactive) CouplingType->UseFree Amide Coupling / Suzuki-Miyaura

Caption: Decision matrix for selecting 2-PPBA forms based on solvent system and reaction type.

Mechanism of Action & Chemical Behavior

Understanding the electronic influence of the piperidine ring is crucial.

  • Steric Hinderance: The ortho-piperidinyl group creates significant steric bulk, twisting the carboxyl group out of the phenyl plane. This reduces conjugation and increases the acidity of the carboxyl group compared to unsubstituted benzoic acid.

  • Inductive Effect: The nitrogen atom acts as an electron donor. In the HCl form , the protonated nitrogen becomes electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. In the Free Acid form , the lone pair facilitates reactions but also makes the molecule susceptible to oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2942421, 5-nitro-2-(piperidin-1-yl)benzoic acid (Analog Reference). Retrieved from [Link]

  • Vertex AI Search.Patent Landscape for Piperidinyl Benzoic Acid Intermediates (WO2007118963A2).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.